Methcathinone-d3 Hydrochloride
Overview
Description
Methcathinone-d3 Hydrochloride is a deuterated analog of methcathinone, a synthetic cathinone. Synthetic cathinones are a class of psychoactive substances that are structurally similar to amphetamines and are known for their stimulant effects. This compound is often used in scientific research to study the pharmacokinetics and pharmacodynamics of methcathinone and its analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methcathinone-d3 Hydrochloride can be synthesized from ephedrine or pseudoephedrine through an oxidation process. The typical synthetic route involves the oxidation of ephedrine or pseudoephedrine using potassium permanganate in an acidic medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of the hydroxyl group to a ketone group, resulting in methcathinone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methcathinone-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of ephedrine or pseudoephedrine to methcathinone.
Reduction: Reduction of methcathinone back to ephedrine or pseudoephedrine.
Substitution: Substitution reactions involving the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Methcathinone.
Reduction: Ephedrine or pseudoephedrine.
Substitution: Various substituted methcathinone derivatives depending on the reagents used.
Scientific Research Applications
Methcathinone-d3 Hydrochloride is widely used in scientific research for various applications, including:
Chemistry: Studying the synthesis, stereochemistry, and analytical properties of methcathinone and its analogs.
Biology: Investigating the pharmacokinetics and pharmacodynamics of methcathinone in biological systems.
Medicine: Exploring the potential therapeutic uses and toxicological effects of methcathinone and its analogs.
Industry: Developing analytical methods for detecting and quantifying methcathinone in various matrices.
Mechanism of Action
Methcathinone-d3 Hydrochloride exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced stimulation of the central nervous system. The compound interacts with monoamine transporters and receptors, modulating their activity and leading to its psychoactive effects .
Comparison with Similar Compounds
Methcathinone-d3 Hydrochloride is similar to other synthetic cathinones, such as:
Mephedrone: Known for its stimulant and empathogenic effects.
Methylone: Shares similar pharmacological properties with methcathinone.
Methylenedioxypyrovalerone (MDPV): A potent stimulant with a high potential for abuse.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for the differentiation of the compound from its non-deuterated analogs in analytical studies, providing valuable insights into the metabolism and distribution of methcathinone .
Properties
IUPAC Name |
1-phenyl-2-(trideuteriomethylamino)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/i2D3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJXNCHDKYZOSY-MUTAZJQDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-12-4 | |
Record name | 1246819-12-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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